molecular formula C9H10BrFN2 B14766194 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine

Cat. No.: B14766194
M. Wt: 245.09 g/mol
InChI Key: JLZGLPQNKXRWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine moiety can enhance binding affinity and specificity, while the bromine and fluorine atoms can modulate the compound’s electronic properties, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is unique due to the combination of the azetidine moiety with the halogenated pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10BrFN2

Molecular Weight

245.09 g/mol

IUPAC Name

6-(azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine

InChI

InChI=1S/C9H10BrFN2/c10-9-8(11)3-2-7(12-9)6-13-4-1-5-13/h2-3H,1,4-6H2

InChI Key

JLZGLPQNKXRWNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=NC(=C(C=C2)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.